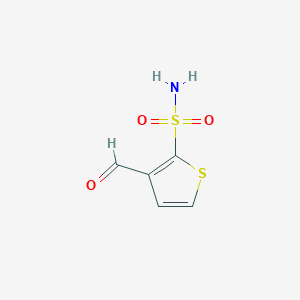

3-甲酰基噻吩-2-磺酰胺

货号:

B2479634

CAS 编号:

1849260-59-8

分子量:

191.22

InChI 键:

WZZUOOZTMDXOOS-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

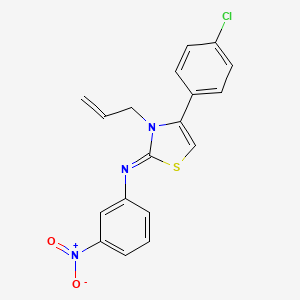

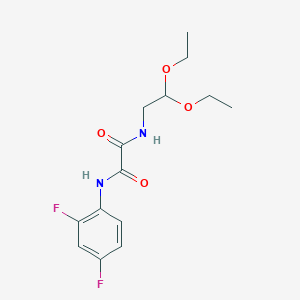

3-Formylthiophene-2-sulfonamide is an organosulfur compound with the molecular formula C5H5NO3S2 . It has a molecular weight of 191.22 .

Synthesis Analysis

The synthesis of sulfonimidates, which include 3-Formylthiophene-2-sulfonamide, has been a topic of interest in recent years . They are synthesized from sulfur (II), sulfur (IV), and sulfur (VI) reagents . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates .Molecular Structure Analysis

The molecular structure of 3-Formylthiophene-2-sulfonamide includes a tetrahedral sulfur center with four different groups attached . The InChI code for this compound is 1S/C5H5NO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H, (H2,6,8,9) .Physical and Chemical Properties Analysis

3-Formylthiophene-2-sulfonamide is a powder at room temperature . It has a molecular weight of 191.22 . The compound has a complexity of 243, a rotatable bond count of 2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 .科学研究应用

合成和结构研究

- 3-甲酰基噻吩-2-磺酰胺等噻吩磺酰胺衍生物的合成研究推动了药物化学和分子成像的发展。研究重点在于合成用于治疗应用的新型化合物,尤其是在核医学中。例如,新型的铼(V)氮化物配合物与含有磺酰胺基团的二硫代氨基甲酸酯配体一起研究了其在治疗性放射性药物中的潜力 (Perils 等人,2017 年)。

抗菌和抗增殖剂

- 3-甲酰基噻吩-2-磺酰胺等磺酰胺衍生物已被探索其抗菌特性。这些化合物已显示出作为脲酶抑制剂和抗菌剂的潜力。它们已被研究其溶血活性和对各种细菌菌株的抑制效果 (Noreen 等人,2017 年)。此外,一些衍生物已显示出对癌细胞系的抗增殖活性,突显了它们在癌症治疗研究中的潜力 (Pawar 等人,2018 年)。

分析和生化应用

- 在分析化学中,包括 3-甲酰基噻吩-2-磺酰胺在内的磺酰胺衍生物已被用于开发磺酰胺的检测方法。例如,已经报道了聚(3-甲基噻吩)电极上的伏安检测,这对于兽医学和其他领域的各种应用具有重要意义 (Msagati 和 Ngila,2002 年)。这些化合物还因其抑制碳酸酐酶的能力而被研究,碳酸酐酶是各种生理过程中的一种重要酶,显示出在医学应用中的潜力 (Ekinci 等人,2012 年)。

药物设计和理论研究

- 磺酰胺衍生物是基于结构的药物设计中不可或缺的一部分,可深入了解分子相互作用和药理活性。它们在设计用于治疗各种疾病(包括癌症和细菌感染)的药物中发挥着重要作用 (Güzel 等人,2010 年)。此外,对磺酰胺衍生物互变异构行为的理论研究为深入了解它们的生化特性和药物设计的影响提供了依据 (Erturk 等人,2016 年)。

作用机制

安全和危害

属性

IUPAC Name |

3-formylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H,(H2,6,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZUOOZTMDXOOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

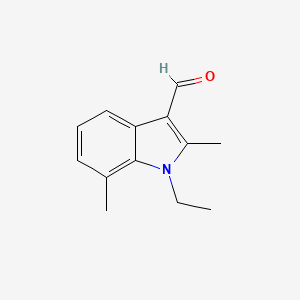

1-ethyl-2,7-dimethyl-1H-indole-3-carbaldehyde

Cat. No.: B2479553

CAS No.: 893729-66-3

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)...

Cat. No.: B2479554

CAS No.: 1105219-32-6

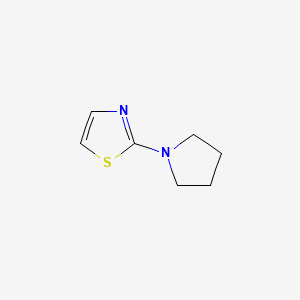

2-(Pyrrolidin-1-yl)thiazole

Cat. No.: B2479557

CAS No.: 24255-45-6; 524674-17-7

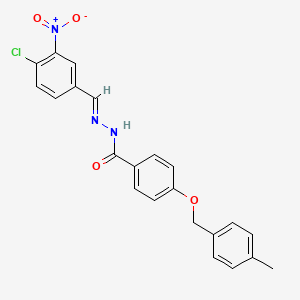

N'-(4-Chloro-3-nitrobenzylidene)-4-((4-methylbenzyl)oxy...

Cat. No.: B2479558

CAS No.: 320423-64-1

![N-(2-ethyl-6-methylphenyl)-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2479554.png)

![6-Fluoro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2479560.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2479566.png)

![(2S)-2-[2-(3-Chlorophenyl)pyrrolidine-1-carbonyl]pyrrolidine-1-carboxamide](/img/structure/B2479569.png)

![N-(4-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2479570.png)

![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2479574.png)